molecular formula C13H14N2O2S B2610139 morpholino[3-(1H-pyrrol-1-yl)-2-thienyl]methanone CAS No. 111886-71-6

morpholino[3-(1H-pyrrol-1-yl)-2-thienyl]methanone

Cat. No. B2610139
CAS RN: 111886-71-6
M. Wt: 262.33
InChI Key: XBDMOAMKPJPTPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Morpholino[3-(1H-pyrrol-1-yl)-2-thienyl]methanone (also known as morpholinothienyl ketone or MTM) is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a heterocyclic compound that contains a morpholine ring, a pyrrole ring, and a thienyl group, and has a molecular weight of 237.3 g/mol.

Scientific Research Applications

Antiviral Activity

Morpholino derivatives have been studied for their potential as antiviral agents. The indole nucleus, which is structurally similar to the morpholino[3-(1H-pyrrol-1-yl)-2-thienyl]methanone, has shown inhibitory activity against influenza A and other viruses . This suggests that morpholino derivatives could be synthesized and tested for their efficacy in inhibiting viral replication and treating viral infections.

Anticancer Research

The indole scaffold, which is related to the morpholino structure, is present in many synthetic drug molecules with anticancer activity . Research into morpholino derivatives could lead to the development of new chemotherapeutic agents that target specific cancer cells or pathways.

Antimicrobial Applications

Indole derivatives, which share a common framework with morpholino compounds, have demonstrated antimicrobial properties . This opens up possibilities for morpholino[3-(1H-pyrrol-1-yl)-2-thienyl]methanone to be used in the development of new antibiotics or antiseptics.

Antitubercular Activity

Research has shown that indole-based compounds can be effective against Mycobacterium tuberculosis . Given the structural similarities, morpholino derivatives could be synthesized and evaluated for their potential to treat tuberculosis.

Antimalarial Effects

Indole derivatives have been used in the treatment of malaria due to their ability to interfere with the life cycle of the malaria parasite . Morpholino[3-(1H-pyrrol-1-yl)-2-thienyl]methanone could be a candidate for creating new antimalarial drugs.

Mechanism of Action

    Morpholines

    Morpholine derivatives have been found to show central inhibitory action on several kinase enzymes involved in cytokinesis and cell cycle regulation . They are used in various applications, including stem cell dedifferentiation .

    Pyrroles

    Pyrrole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

    Thiophenes

    Thiophene derivatives have been found to possess various biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

properties

IUPAC Name

morpholin-4-yl-(3-pyrrol-1-ylthiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c16-13(15-6-8-17-9-7-15)12-11(3-10-18-12)14-4-1-2-5-14/h1-5,10H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBDMOAMKPJPTPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=C(C=CS2)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.